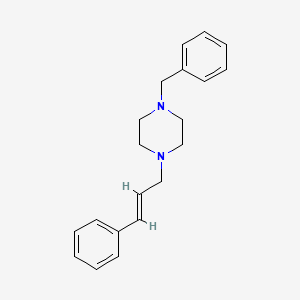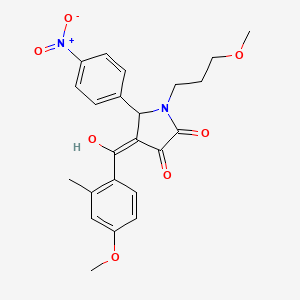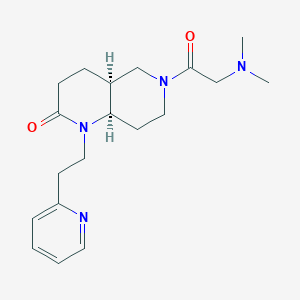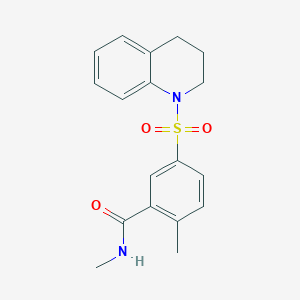![molecular formula C15H14ClN3O3 B5340790 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5340790.png)
2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzamide, also known as CEP-33779, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of small molecule inhibitors that target the NF-κB pathway, which is a critical signaling pathway involved in inflammation, immune response, and cell survival.
Wirkmechanismus
2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzamide acts as an inhibitor of the NF-κB pathway by targeting the IKK complex, which is a critical component of this pathway. The IKK complex is responsible for phosphorylating and activating the NF-κB transcription factor, which regulates the expression of many genes involved in inflammation, immune response, and cell survival. By inhibiting the IKK complex, this compound prevents the activation of NF-κB and downstream signaling, leading to a reduction in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by targeting the NF-κB pathway. In inflammatory diseases, this compound has been shown to reduce inflammation and improve disease symptoms in animal models. In autoimmune disorders, this compound has been shown to reduce autoantibody production and improve disease outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the research and development of 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzamide. One area of research is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Another area of research is the identification of biomarkers that can predict patient response to this compound, which can help to personalize treatment and improve patient outcomes. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of this compound in humans and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzamide involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate to form ethyl 5-chloro-2-methoxyphenylcarbamate. This intermediate is then reacted with 2-aminobenzamide to form the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. The NF-κB pathway is known to be dysregulated in many diseases, and targeting this pathway with this compound has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-7-6-9(16)8-12(13)19-15(21)18-11-5-3-2-4-10(11)14(17)20/h2-8H,1H3,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGMLDJYPLIJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride](/img/structure/B5340714.png)
![3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5340731.png)

![N-(2-methyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)nicotinamide](/img/structure/B5340733.png)
![1-methyl-6-propyl-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340745.png)
![2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-2,5,7,8-tetramethylchroman-6-ol](/img/structure/B5340754.png)
![8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5340757.png)

![4-butoxy-N-(2-(2-furyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5340770.png)

![N-(2,4-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5340783.png)
